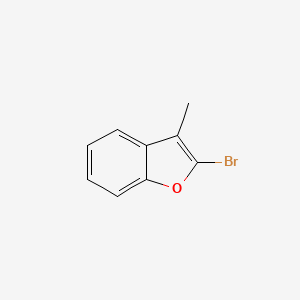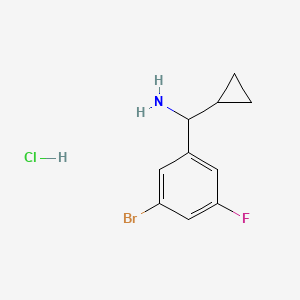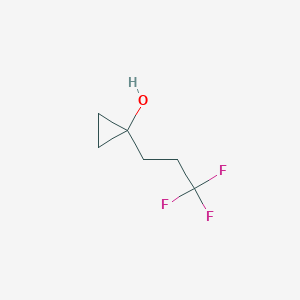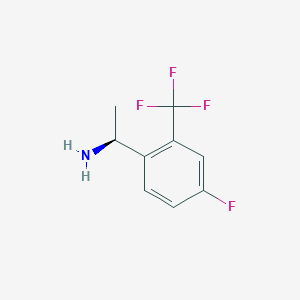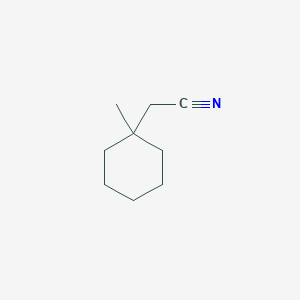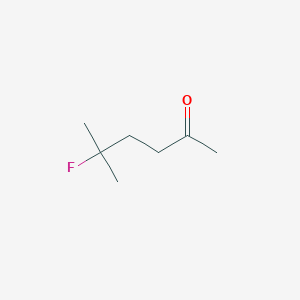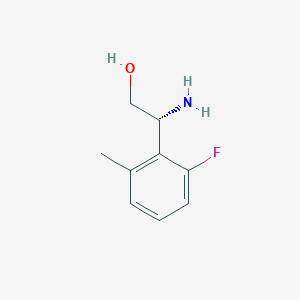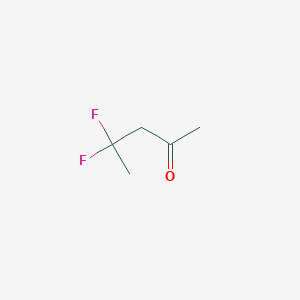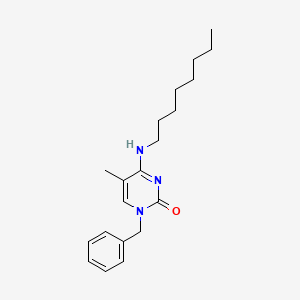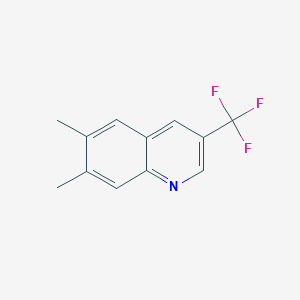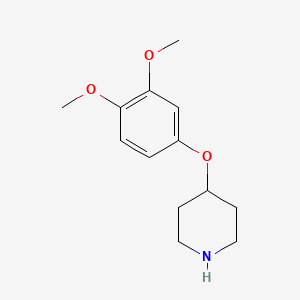
4-(3,4-Dimethoxyphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,4-dimethoxyphenoxy group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenoxy)piperidine typically involves the reaction of 3,4-dimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated piperidine derivatives. Substitution reactions can lead to a variety of substituted phenoxy-piperidine compounds .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenoxy)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and targets involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
3,4-Dimethoxyphenol: A phenolic compound with methoxy groups at the 3 and 4 positions, used in the synthesis of various organic molecules.
4-(3,4-Dimethoxyphenyl)piperidine: A closely related compound with similar structural features and applications.
Uniqueness
4-(3,4-Dimethoxyphenoxy)piperidine is unique due to the presence of both the piperidine ring and the 3,4-dimethoxyphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
YERZHABQEVBJJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC2CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


